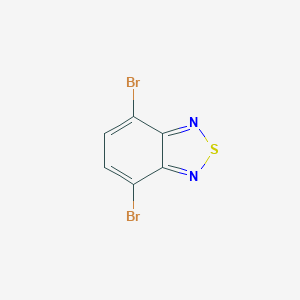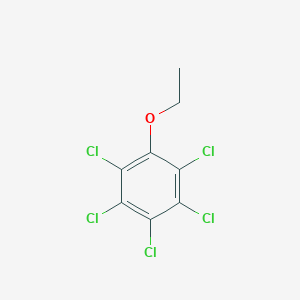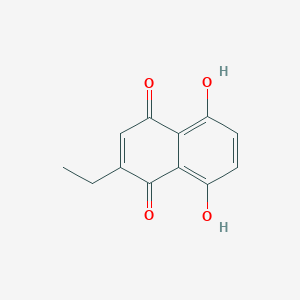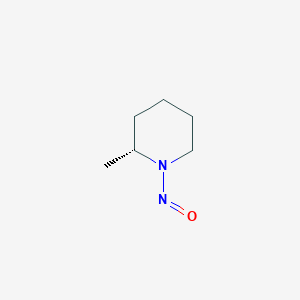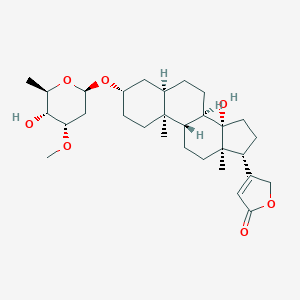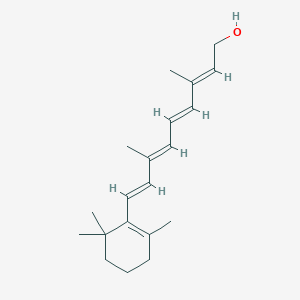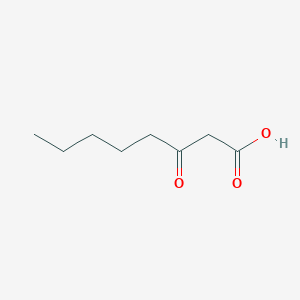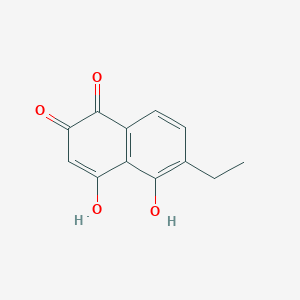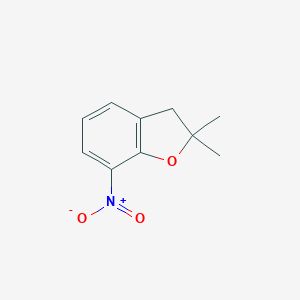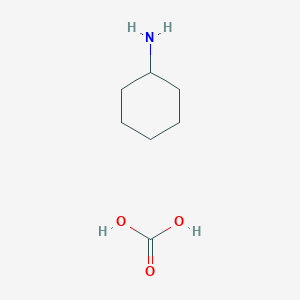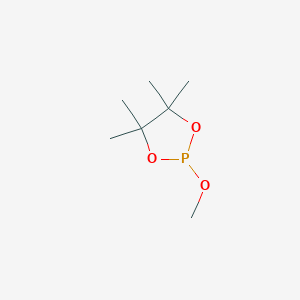
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, also known as methylal, is a colorless liquid with a slightly sweet odor. It is widely used in the chemical industry as a solvent, particularly for resins, oils, and waxes. Methylal is also used as a reagent in organic synthesis, and as a fuel additive.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is not well understood. However, it is believed to act as a Lewis acid, which can form complexes with other molecules. This property makes it useful in organic synthesis, as it can facilitate the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to be a mutagen or a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylal has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and non-flammable, making it safer to handle than some other solvents. However, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has some limitations as a solvent. It is not very polar, which limits its ability to dissolve polar compounds. It also has a low dielectric constant, which limits its ability to solvate ions.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. One area of interest is the development of new catalysts for its synthesis. Another area of interest is the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a solvent for the extraction of natural products. Additionally, there is interest in exploring the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in new areas of organic synthesis, such as the preparation of complex heterocyclic compounds.
Métodos De Síntesis
Methylal can be synthesized by reacting formaldehyde with methanol in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and water as byproducts.
Aplicaciones Científicas De Investigación
Methylal has been used in several scientific research applications. It has been used as a solvent for the extraction of natural products, such as essential oils, from plant materials. Methylal has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Propiedades
Número CAS |
14812-60-3 |
|---|---|
Nombre del producto |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H15O3P/c1-6(2)7(3,4)10-11(8-5)9-6/h1-5H3 |
Clave InChI |
DAIZKROHTDPKBD-UHFFFAOYSA-N |
SMILES |
CC1(C(OP(O1)OC)(C)C)C |
SMILES canónico |
CC1(C(OP(O1)OC)(C)C)C |
Sinónimos |
2-Methoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaphospholane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



